molecular formula C12H15N3S B3012403 3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanethioamide CAS No. 953847-86-4

3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanethioamide

Cat. No.: B3012403
CAS No.: 953847-86-4
M. Wt: 233.33
InChI Key: WSUXYRZPTWFQOK-UHFFFAOYSA-N
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Description

3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanethioamide is an organic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanethioamide typically involves the reaction of 5,6-dimethyl-1H-benzimidazole with a suitable propanethioamide derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chemicals involved.

Chemical Reactions Analysis

Types of Reactions

3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanethioamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where the thioamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding amine.

Scientific Research Applications

3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanethioamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanethioamide involves its interaction with specific molecular targets. Benzimidazole derivatives are known to bind to enzymes and receptors, inhibiting their activity. This compound may exert its effects by binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzyme function .

Comparison with Similar Compounds

Similar Compounds

  • 5,6-dimethyl-1H-benzimidazole
  • 3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanenitrile
  • 5,6-dimethyl-1,2,3-benzotriazole

Uniqueness

3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanethioamide is unique due to its thioamide group, which imparts distinct chemical properties compared to other benzimidazole derivatives. This functional group can participate in unique chemical reactions and interactions, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-(5,6-dimethylbenzimidazol-1-yl)propanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c1-8-5-10-11(6-9(8)2)15(7-14-10)4-3-12(13)16/h5-7H,3-4H2,1-2H3,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUXYRZPTWFQOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CCC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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